molecular formula C13H12OS B13168326 1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one

1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one

Cat. No.: B13168326
M. Wt: 216.30 g/mol
InChI Key: UKUWQWFFZKGZQQ-UHFFFAOYSA-N
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Description

1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of 1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one typically involves the reaction of 2-methylthiophene with 4-bromoacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling of the thiophene ring with the phenyl ring, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with voltage-gated ion channels, leading to its observed biological effects .

Comparison with Similar Compounds

1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various applications.

Properties

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

1-[4-(2-methylthiophen-3-yl)phenyl]ethanone

InChI

InChI=1S/C13H12OS/c1-9(14)11-3-5-12(6-4-11)13-7-8-15-10(13)2/h3-8H,1-2H3

InChI Key

UKUWQWFFZKGZQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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